molecular formula C3H5N3O B3054604 4-amino-2,5-dihydro-1H-imidazol-2-one CAS No. 61318-63-6

4-amino-2,5-dihydro-1H-imidazol-2-one

Cat. No.: B3054604
CAS No.: 61318-63-6
M. Wt: 99.09 g/mol
InChI Key: KXALCBULAZGRHX-UHFFFAOYSA-N
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Description

4-Amino-2,5-dihydro-1H-imidazol-2-one is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2,5-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ketones with amidines in the presence of molecular oxygen, which oxidizes the α-keto carbon to a diketone that then cyclizes under basic conditions to produce the desired imidazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Various halides or other electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to diketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Amino-2,5-dihydro-1H-imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2,5-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2,5-dihydro-1H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-amino-1,5-dihydroimidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-5-3(7)6-2/h1H2,(H3,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXALCBULAZGRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602953
Record name 4-Amino-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61318-63-6
Record name 4-Amino-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-2,5-dihydro-1H-imidazol-2-one
Reactant of Route 2
4-amino-2,5-dihydro-1H-imidazol-2-one
Reactant of Route 3
4-amino-2,5-dihydro-1H-imidazol-2-one
Reactant of Route 4
4-amino-2,5-dihydro-1H-imidazol-2-one
Reactant of Route 5
4-amino-2,5-dihydro-1H-imidazol-2-one
Reactant of Route 6
4-amino-2,5-dihydro-1H-imidazol-2-one

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